molecular formula C6H6BrClN2 B8208276 5-Bromo-3-chloro-6-methylpyridin-2-amine

5-Bromo-3-chloro-6-methylpyridin-2-amine

Cat. No.: B8208276
M. Wt: 221.48 g/mol
InChI Key: LIMWZICFXKOGTN-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-6-methylpyridin-2-amine: is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-6-methylpyridin-2-amine typically involves the halogenation of 6-methylpyridin-2-amine. One common method is the bromination of 6-methylpyridin-2-amine using bromine in the presence of a suitable catalyst, followed by chlorination using a chlorinating agent such as thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemistry: 5-Bromo-3-chloro-6-methylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology and Medicine: In medicinal chemistry, this compound serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .

Industry: The compound is also utilized in the production of advanced materials, such as liquid crystals and organic semiconductors. Its unique structural features contribute to the development of materials with desirable electronic and optical properties .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Chloro-2-methylpyridin-3-amine
  • 6-Bromo-3-chloropyridin-2-amine

Comparison: Compared to its analogs, 5-Bromo-3-chloro-6-methylpyridin-2-amine exhibits unique reactivity due to the presence of both bromine and chlorine substituents. This dual halogenation allows for selective functionalization and the formation of diverse derivatives. Additionally, the methyl group at the 6-position enhances the compound’s stability and influences its electronic properties, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-bromo-3-chloro-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMWZICFXKOGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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